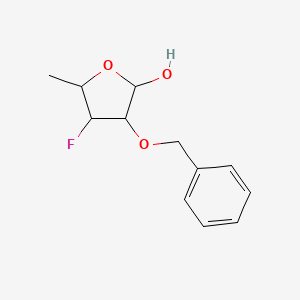
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is a synthetic organic compound that belongs to the class of fluorinated carbohydrates. This compound is characterized by the presence of a benzyl group at the 2-O position, a fluorine atom at the 3-position, and the absence of hydroxyl groups at the 3 and 5 positions of the pentofuranose ring. Fluorinated carbohydrates are of significant interest in medicinal chemistry due to their potential biological activities and their use as building blocks for the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose typically involves multiple steps, starting from commercially available sugars. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting sugar are protected using suitable protecting groups such as benzyl or isopropylidene groups.
Fluorination: The protected sugar is subjected to fluorination at the desired position using reagents like diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF).
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), tetrabutylammonium fluoride (TBAF)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination with DAST can yield 2-O-Benzyl-5,6-dideoxy-5-fluoro-1,2-O-isopropylidene-α-D-glucofuranose .
Applications De Recherche Scientifique
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of nucleoside analogues with potential antiviral and anticancer activities.
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Chemical Biology: Used in the development of probes and tools for studying biological processes involving carbohydrates.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s reactivity and binding affinity, potentially leading to inhibition or modulation of enzyme activity. The benzyl group can also play a role in enhancing the compound’s stability and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-Benzyl-3,4-dideoxy-3-fluoropentofuranose
- 2,3,5-Tri-O-benzyl-β-D-arabinofuranose
- 2,3,5-Tri-O-benzyl-β-D-xylofuranose
Uniqueness
2-O-Benzyl-3,5-dideoxy-3-fluoropentofuranose is unique due to the specific positioning of the benzyl and fluorine groups, which can significantly influence its chemical and biological properties. The absence of hydroxyl groups at the 3 and 5 positions also distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H15FO3 |
|---|---|
Poids moléculaire |
226.24 g/mol |
Nom IUPAC |
4-fluoro-5-methyl-3-phenylmethoxyoxolan-2-ol |
InChI |
InChI=1S/C12H15FO3/c1-8-10(13)11(12(14)16-8)15-7-9-5-3-2-4-6-9/h2-6,8,10-12,14H,7H2,1H3 |
Clé InChI |
LVFFSWADXOTLLE-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(O1)O)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)

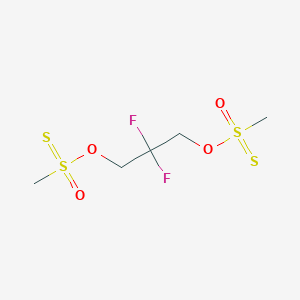
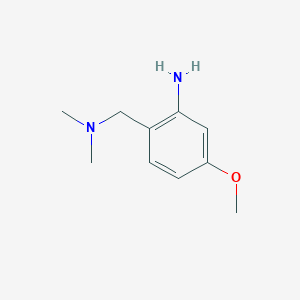
![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
![1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
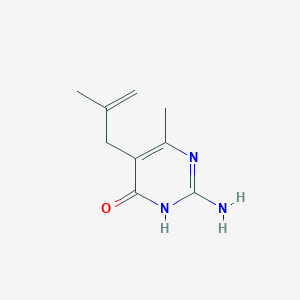
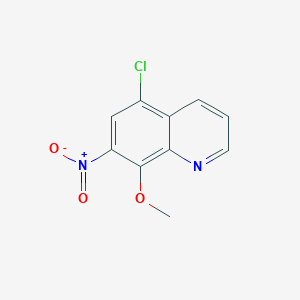
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)
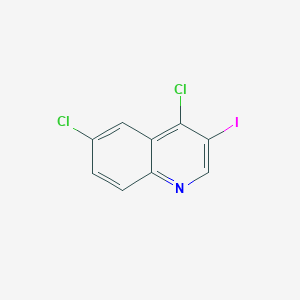
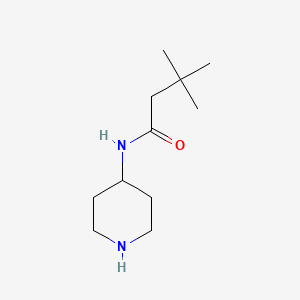
![1-(3-(4-Methoxyphenethyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)propan-2-ol](/img/structure/B12847608.png)
